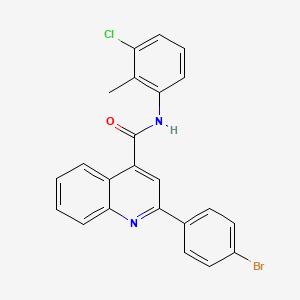
2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-ジクロロフェニル)-3a,4,7,7a-テトラヒドロ-1H-4,7-メタノイソインドール-1,3(2H)-ジオンは、その独特な化学構造と様々な分野における潜在的な用途で知られる複雑な有機化合物です。この化合物は、テトラヒドロイソインドールコアにジクロロフェニル基が結合した構造を特徴とし、化学研究や工業用途において興味深い対象となっています。
準備方法
合成経路と反応条件
2-(2,4-ジクロロフェニル)-3a,4,7,7a-テトラヒドロ-1H-4,7-メタノイソインドール-1,3(2H)-ジオンの合成は通常、ジクロロフェニル前駆体の調製から始まり、複数の工程を伴います。一般的な方法の1つは、2,4-ジクロロフェノールとクロロ酢酸を炭酸カリウムなどの塩基の存在下で反応させて、2,4-ジクロロフェノキシ酢酸を生成することです 。この中間体は、さらに反応させて目的の化合物を生成することができます。
工業生産方法
この化合物の工業生産は、収率と効率を最適化するために、連続フロー反応器を使用した大規模合成を含む場合があります。例えば、マイクロリアクターにおける類似化合物のニトロ化プロセスは、従来のバッチ反応器と比較して反応効率の向上と収率の向上を示しています 。
化学反応の分析
反応の種類
2-(2,4-ジクロロフェニル)-3a,4,7,7a-テトラヒドロ-1H-4,7-メタノイソインドール-1,3(2H)-ジオンは、以下を含む様々な化学反応を起こす可能性があります。
酸化: この反応は、追加の官能基を導入するか、既存の官能基を修飾することができます。
還元: この反応は、二重結合やその他の官能基を還元することができます。
置換: この反応は、ある官能基を別の官能基に置換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、様々な求核剤が含まれます。温度、溶媒、pHなどの反応条件は、これらの反応の結果に大きな影響を与える可能性があります。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はヒドロキシル化誘導体を生成する可能性があり、置換反応は様々な置換イソインドール誘導体を生成する可能性があります。
科学研究への応用
2-(2,4-ジクロロフェニル)-3a,4,7,7a-テトラヒドロ-1H-4,7-メタノイソインドール-1,3(2H)-ジオンは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害やタンパク質相互作用に関する研究に使用できます。
工業: 特殊化学品や材料の生産に使用できます。
科学的研究の応用
2-(2,4-Dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
2-(2,4-ジクロロフェニル)-3a,4,7,7a-テトラヒドロ-1H-4,7-メタノイソインドール-1,3(2H)-ジオンの作用機序は、特定の分子標的との相互作用を含みます。例えば、類似の化合物は、活性部位に結合することでCOX-2などの酵素を阻害することが示されています 。この相互作用は、通常の酵素機能を阻害し、様々な生物学的効果を引き起こす可能性があります。
類似化合物との比較
類似化合物
2,4-ジクロロフェノキシ酢酸: 除草剤としての特性で知られています.
2,4-ジクロロフェノール: 様々な有機化合物の合成に使用されています.
2,4-ジクロロベンジルアルコール: のど飴に使用される穏やかな防腐剤です.
独自性
2-(2,4-ジクロロフェニル)-3a,4,7,7a-テトラヒドロ-1H-4,7-メタノイソインドール-1,3(2H)-ジオンは、そのテトラヒドロイソインドールコアにより、独特の化学的および生物学的特性を付与されています。
特性
分子式 |
C15H11Cl2NO2 |
|---|---|
分子量 |
308.2 g/mol |
IUPAC名 |
4-(2,4-dichlorophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C15H11Cl2NO2/c16-9-3-4-11(10(17)6-9)18-14(19)12-7-1-2-8(5-7)13(12)15(18)20/h1-4,6-8,12-13H,5H2 |
InChIキー |
XHCQPQMOYOZWIE-UHFFFAOYSA-N |
正規SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl {[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11663402.png)
![(2Z)-2-(3-fluorobenzylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11663405.png)
![2-(1H-benzimidazol-1-yl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11663408.png)
![N-(4-methyl-1,3-benzothiazol-2-yl)-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide](/img/structure/B11663409.png)
![N-[4-(butan-2-yl)phenyl]-2-(3,4-dichlorophenyl)quinoline-4-carboxamide](/img/structure/B11663424.png)
![dimethyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B11663432.png)
![N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11663438.png)
![[2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 3-methylbenzoate](/img/structure/B11663441.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11663446.png)
![3-(5-methylfuran-2-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11663454.png)
![N-[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-methoxyphenyl)carbonyl]amino}prop-2-enoyl]leucine](/img/structure/B11663458.png)


![4-[(4-Chlorophenyl)sulfanyl]-3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzoyl)-1H-pyrazole](/img/structure/B11663483.png)
